ACE Inhibitor Potency Divergence: Non-Sulfhydryl vs. Sulfhydryl Analogues
In a direct structure-activity relationship (SAR) study of angiotensin-converting enzyme (ACE) inhibitors, isoindoline-1-carboxylic acid analogues exhibited a striking functional divergence based on the presence or absence of a sulfhydryl group. Specifically, non-sulfhydryl isoindoline-1-carboxylic acid analogues were found to be equipotent with the proline prototype, whereas the corresponding sulfhydryl analogues were essentially inactive [1]. This behavior contrasts sharply with tetrahydro-1-isoquinolinecarboxylic acid analogues, which retained high potency in both sulfhydryl and non-sulfhydryl forms. This divergence constitutes the first evidence suggesting alternate binding modes may exist for the two major structural classes of small molecule ACE inhibitors [1].
| Evidence Dimension | ACE inhibitory potency (in vitro) |
|---|---|
| Target Compound Data | Non-sulfhydryl isoindoline-1-carboxylic acid analogue: equipotent to proline prototype |
| Comparator Or Baseline | Sulfhydryl isoindoline-1-carboxylic acid analogue: essentially inactive; Tetrahydro-1-isoquinolinecarboxylic acid analogues: high potency in both forms; Proline prototype: reference standard |
| Quantified Difference | Qualitative: Functional class switch from inactive (sulfhydryl) to equipotent (non-sulfhydryl) |
| Conditions | In vitro ACE inhibition assay |
Why This Matters
This scaffold-specific functional divergence means that isoindoline-1-carboxylic acid-based inhibitors cannot be rationally replaced by proline or isoquinoline analogues without risk of complete loss of activity, making this scaffold essential for SAR studies in this inhibitor class.
- [1] Klutchko, S.; Blankley, C. J.; Fleming, R. W.; Hinkley, J. M.; Werner, A. E.; Nordin, I.; Holmes, A.; Hoefle, M. L.; Cohen, D. M.; Essenburg, A. D. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types. J. Med. Chem. 1986, 29, 1953–1961. View Source
